molecular formula C11H16BrN3O2 B13337585 Ethyl 2-bromo-4,5,6,7,8,9-hexahydropyrazolo[1,5-a][1,3]diazocine-3-carboxylate

Ethyl 2-bromo-4,5,6,7,8,9-hexahydropyrazolo[1,5-a][1,3]diazocine-3-carboxylate

Cat. No.: B13337585
M. Wt: 302.17 g/mol
InChI Key: MKQXIXRYUMIHFY-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-4,5,6,7,8,9-hexahydropyrazolo[1,5-a][1,3]diazocine-3-carboxylate is a complex organic compound belonging to the class of heterocyclic compounds It features a unique structure with a pyrazolo[1,5-a][1,3]diazocine core, which is a fused ring system containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-bromo-4,5,6,7,8,9-hexahydropyrazolo[1,5-a][1,3]diazocine-3-carboxylate typically involves multiple steps. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable hydrazine derivative with an α,β-unsaturated ester can lead to the formation of the pyrazolo[1,5-a][1,3]diazocine ring system. Bromination of the resulting intermediate can then be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature and pressure. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-4,5,6,7,8,9-hexahydropyrazolo[1,5-a][1,3]diazocine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[1,5-a][1,3]diazocine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

Ethyl 2-bromo-4,5,6,7,8,9-hexahydropyrazolo[1,5-a][1,3]diazocine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-bromo-4,5,6,7,8,9-hexahydropyrazolo[1,5-a][1,3]diazocine-3-carboxylate involves its interaction with specific molecular targets. The bromine atom can act as a leaving group, allowing the compound to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This can lead to the inhibition of enzyme activity or the modulation of receptor function. The exact pathways involved depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Ethyl 2-bromo-4,5,6,7,8,9-hexahydropyrazolo[1,5-a][1,3]diazocine-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 2-chloro-4,5,6,7,8,9-hexahydropyrazolo[1,5-a][1,3]diazocine-3-carboxylate: Similar structure but with a chlorine atom instead of bromine.

    Ethyl 2-iodo-4,5,6,7,8,9-hexahydropyrazolo[1,5-a][1,3]diazocine-3-carboxylate: Similar structure but with an iodine atom instead of bromine.

    Ethyl 2-bromo-4,5,6,7,8,9-hexahydropyrazolo[1,5-a][1,3]diazocine-3-carboxamide: Similar structure but with a carboxamide group instead of a carboxylate group.

Properties

Molecular Formula

C11H16BrN3O2

Molecular Weight

302.17 g/mol

IUPAC Name

ethyl 2-bromo-4,5,6,7,8,9-hexahydropyrazolo[1,5-a][1,3]diazocine-3-carboxylate

InChI

InChI=1S/C11H16BrN3O2/c1-2-17-11(16)8-9(12)14-15-7-5-3-4-6-13-10(8)15/h13H,2-7H2,1H3

InChI Key

MKQXIXRYUMIHFY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2NCCCCCN2N=C1Br

Origin of Product

United States

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